

Methyl 4-methoxypyridine-2-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-methoxypyridine-2-carboxylate

Cat. No.: B1332702

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

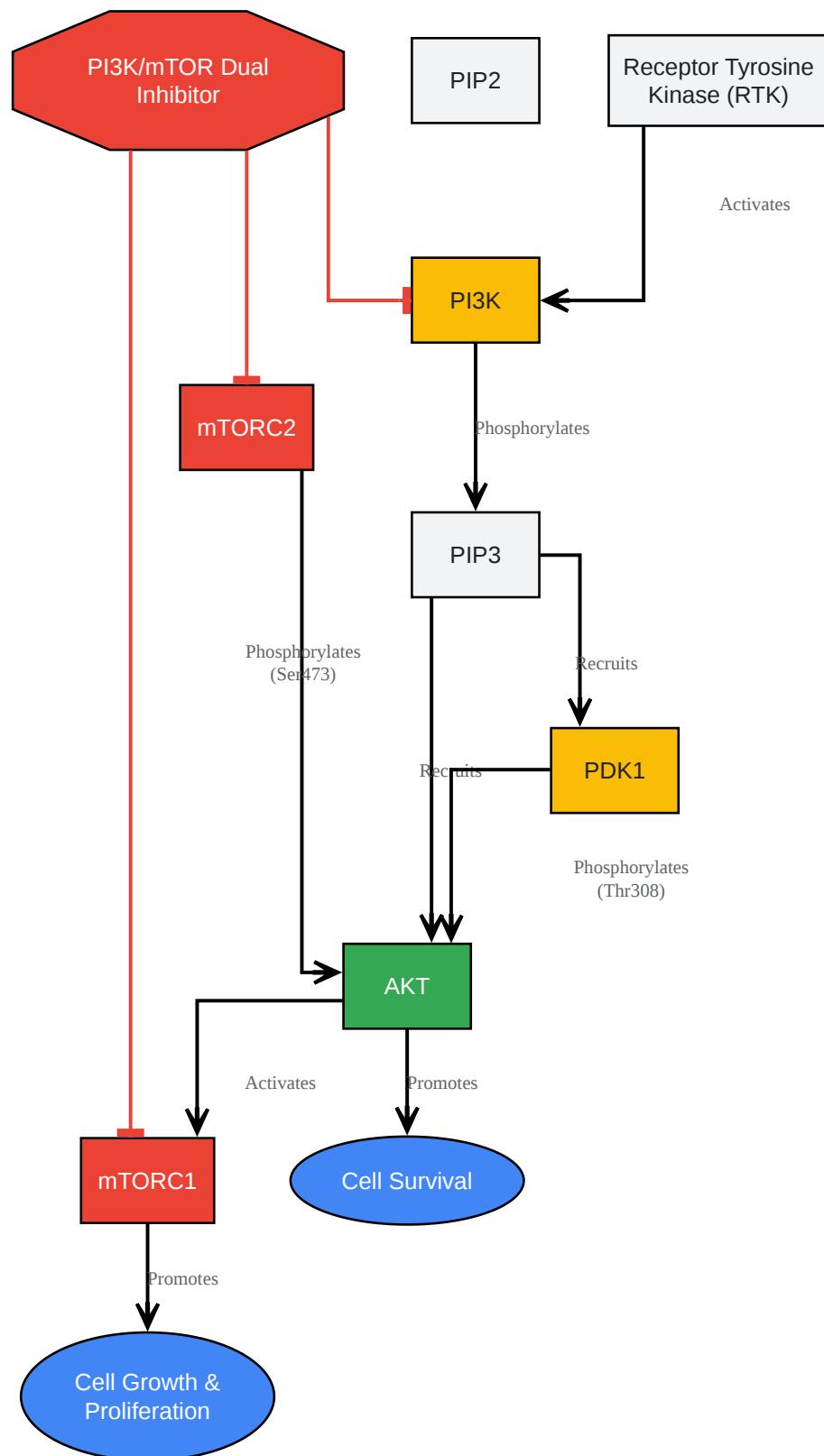
Introduction

Methyl 4-methoxypyridine-2-carboxylate is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of three distinct functional groups—the methyl ester, the methoxy group, and the pyridine nitrogen—at positions conducive to a variety of chemical transformations makes it an attractive starting material for the synthesis of complex molecular architectures. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Data

Summarized below are the key physicochemical properties and spectroscopic data for **methyl 4-methoxypyridine-2-carboxylate**.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	--INVALID-LINK--
Molecular Weight	167.16 g/mol	--INVALID-LINK--
Appearance	White to light yellow powder/crystal	--INVALID-LINK--
Melting Point	47-54 °C	--INVALID-LINK--, --INVALID-LINK--
Boiling Point	280.4±20.0 °C (Predicted)	--INVALID-LINK--
¹ H NMR (360 MHz, CDCl ₃) δ (ppm)	3.91 (s, 3H), 4.02 (s, 3H), 6.98 (dd, 1H), 7.67 (d, 1H), 8.54 (d, 1H)	--INVALID-LINK--
CAS Number	29681-43-4	--INVALID-LINK--


Key Applications in Organic Synthesis

Methyl 4-methoxypyridine-2-carboxylate serves as a precursor for a variety of complex molecules, including kinase inhibitors and intermediates for alkaloid synthesis. Its reactivity allows for modifications at the C4 position (nucleophilic aromatic substitution), transformations of the ester group, and dearomatization of the pyridine ring.

Synthesis of PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.^{[1][2][3]} **Methyl 4-methoxypyridine-2-carboxylate** is a key starting material for the synthesis of potent PI3K/mTOR dual inhibitors. The synthetic strategy involves the transformation of the ester into an amine, which is then elaborated into a sulfonamide, a key pharmacophore for this class of inhibitors.

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cellular processes.^{[1][2][3]}

[Click to download full resolution via product page](#)

PI3K/mTOR Signaling Pathway and Inhibition.

The synthesis of a key sulfonamide intermediate for PI3K/mTOR inhibitors from **methyl 4-methoxypyridine-2-carboxylate** can be envisioned through the following workflow.

[Click to download full resolution via product page](#)

Synthetic workflow for a key PI3K/mTOR inhibitor intermediate.

Protocol 1: Hydrolysis of **Methyl 4-methoxypyridine-2-carboxylate**

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

- Reaction Setup: In a round-bottom flask, dissolve **methyl 4-methoxypyridine-2-carboxylate** (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
- Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
- Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
- Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
- Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-methoxypyridine-2-carboxylic acid.

Protocol 2: Amide Coupling of 4-Methoxypyridine-2-carboxylic Acid

This protocol details the formation of an amide bond, a common step in elaborating the carboxylic acid functionality.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Reaction Setup: To a stirred solution of 4-methoxypyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
- Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
- Reaction Conditions: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
- Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Enantioselective Dearomative Addition of Grignard Reagents

Methyl 4-methoxypyridine-2-carboxylate can be activated to form a pyridinium ion, which can then undergo a nucleophilic addition with a Grignard reagent. This dearomatization reaction provides access to highly functionalized and enantioenriched dihydropyridone structures, which are valuable intermediates in natural product synthesis.

[Click to download full resolution via product page](#)

Enantioselective dearomative addition to activated **methyl 4-methoxypyridine-2-carboxylate**.

The following table summarizes the results for the enantioselective addition of ethylmagnesium bromide to various 2-substituted 4-methoxypyridines, demonstrating the utility of this methodology.

Entry	2-Substituent (R)	Yield (%)	Enantiomeric Excess (ee, %)
1	-CO ₂ Me (Methyl 4-methoxypyridine-2-carboxylate)	66	97
2	-CH ₃	51	80
3	-Et	62	92
4	-iPr	55	85

Data adapted from relevant literature on dearomatization reactions.

This protocol is a general procedure based on similar reactions found in the literature.

- Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (e.g., a derivative of phosphoramidite, 6 mol%) and CuBr·SMe₂ (5 mol%) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
- Substrate Addition: Add a solution of **methyl 4-methoxypyridine-2-carboxylate** (1.0 eq) in the same anhydrous solvent.
- Activation: Cool the mixture to -78 °C and add the activating agent (e.g., methyl chloroformate, 2.0 eq) dropwise. Stir for 10 minutes.
- Grignard Addition: Add the Grignard reagent (e.g., EtMgBr, 2.0 eq) dropwise at -78 °C.
- Reaction Conditions: Stir the reaction mixture at -78 °C for 12 hours.
- Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., dichloromethane).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel.

Conclusion

Methyl 4-methoxypyridine-2-carboxylate is a valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex and biologically relevant molecules, such as PI3K/mTOR inhibitors and chiral dihydropyridones, highlights its importance for researchers in drug discovery and development. The protocols provided herein offer a starting point for the exploration of its rich chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- To cite this document: BenchChem. [Methyl 4-methoxypyridine-2-carboxylate: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1332702#methyl-4-methoxypyridine-2-carboxylate-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com